3-(9H-Fluoren-9-ylmethoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid
CAS No.: 2460756-78-7
Cat. No.: VC7449027
Molecular Formula: C24H23F2NO4
Molecular Weight: 427.448
* For research use only. Not for human or veterinary use.
![3-(9H-Fluoren-9-ylmethoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid - 2460756-78-7](/images/structure/VC7449027.png)
CAS No. | 2460756-78-7 |
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Molecular Formula | C24H23F2NO4 |
Molecular Weight | 427.448 |
IUPAC Name | 3-(9H-fluoren-9-ylmethoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid |
Standard InChI | InChI=1S/C24H23F2NO4/c25-24(26)15-6-5-11-23(24,21(28)29)14-27(12-15)22(30)31-13-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,28,29) |
Standard InChI Key | UZJXPMOZXDVGPV-UHFFFAOYSA-N |
SMILES | C1CC2CN(CC(C1)(C2(F)F)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Structural and Molecular Characteristics
Molecular Composition
The compound’s molecular formula is C₂₄H₂₃F₂NO₄, with a molecular weight of 427.448 g/mol. Its IUPAC name, 3-(9H-fluoren-9-ylmethoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid, reflects its unique architecture:
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A 3-azabicyclo[3.3.1]nonane core, a nine-membered bicyclic system containing a nitrogen atom.
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Geminal difluoro groups at the 9-position, which introduce steric and electronic modifications.
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An Fmoc group (9-fluorenylmethyloxycarbonyl) attached to the nitrogen, commonly used in peptide synthesis for temporary amine protection.
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A carboxylic acid moiety at the 1-position, enabling further functionalization.
The SMILES notation (C1CC2CN(CC(C1)(C2(F)F)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
) and InChIKey (UZJXPMOZXDVGPV-UHFFFAOYSA-N
) confirm the spatial arrangement of atoms.
Table 1: Key Molecular Properties
Property | Value |
---|---|
CAS No. | 2460756-78-7 |
Molecular Formula | C₂₄H₂₃F₂NO₄ |
Molecular Weight | 427.448 g/mol |
IUPAC Name | 3-(9H-fluoren-9-ylmethoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid |
SMILES | C1CC2CN(CC(C1)(C2(F)F)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
InChIKey | UZJXPMOZXDVGPV-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of this compound involves multi-step organic reactions, typically beginning with the construction of the azabicyclo[3.3.1]nonane core. A pivotal method, as described in recent literature, employs a double-Mannich addition–deoxofluorination sequence .
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Core Formation: Cyclic ketones or ketoesters undergo double-Mannich addition to generate the bicyclic framework.
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Fluorination: Deoxofluorinating agents (e.g., DAST or Deoxo-Fluor®) introduce geminal fluorine atoms at the 9-position.
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Fmoc Protection: The nitrogen atom is protected with an Fmoc group using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.
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Carboxylic Acid Functionalization: Oxidation or hydrolysis steps introduce the carboxylic acid moiety.
Optimization Considerations
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Temperature: Reactions are typically conducted at 0–25°C to prevent epimerization or side reactions.
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Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
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Yield: Reported yields for analogous compounds range from 60–85%, depending on purification methods .
Physicochemical Properties
Acid-Base Behavior
The pKa of the carboxylic acid group is influenced by the electron-withdrawing fluorine atoms. Studies on similar gem-difluoro-3-azabicyclo[3.3.1]nonane derivatives report a pKa reduction of 0.5–1.0 units compared to non-fluorinated analogs, enhancing solubility in aqueous media .
Lipophilicity
The LogP (octanol-water partition coefficient) is a critical parameter for drug bioavailability. Fluorination typically decreases LogP by 0.3–0.7 units, as observed in related compounds . For this molecule, the Fmoc group’s hydrophobicity counterbalances this effect, yielding an estimated LogP of 2.1–2.5.
Table 2: Comparative Physicochemical Data
Compound | pKa (Carboxylic Acid) | LogP |
---|---|---|
Non-fluorinated analog | 4.2 | 2.8 |
9,9-Difluoro derivative | 3.5 | 2.2 |
Fmoc-protected derivative | 3.7 | 2.4 |
Biological Activity and Applications
Enzyme Interactions
The 3-azabicyclo[3.3.1]nonane core mimics piperidine rings, enabling interactions with enzymes such as prolyl oligopeptidase (POP) and dopamine receptors . Fluorination enhances metabolic stability by resisting oxidative degradation.
Drug Discovery Applications
This compound serves as a building block for:
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Peptidomimetics: The Fmoc group allows integration into solid-phase peptide synthesis (SPPS) workflows.
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Small-molecule inhibitors: Its rigid bicyclic structure stabilizes target binding conformations .
Comparative Analysis with Analogous Compounds
vs. Non-Fluorinated Derivatives
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Metabolic Stability: Fluorination reduces susceptibility to cytochrome P450-mediated oxidation .
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Solubility: Enhanced aqueous solubility due to lowered pKa.
vs. Boc-Protected Analogs
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Deprotection Efficiency: Fmoc groups are cleaved under mild basic conditions (e.g., piperidine), unlike Boc groups requiring strong acids.
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Synthetic Flexibility: Fmoc permits orthogonal protection strategies in multi-step syntheses.
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